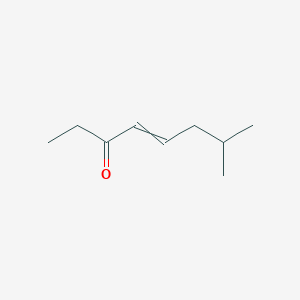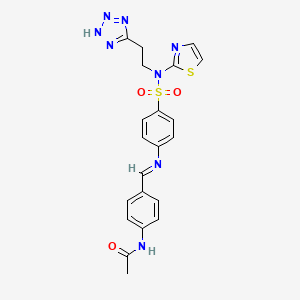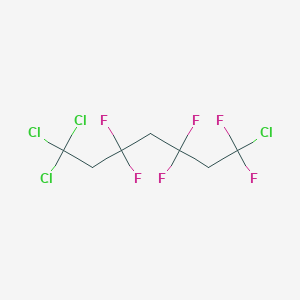
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane typically involves halogenation reactions. One common method is the reaction of heptane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions may lead to the formation of partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or alkynes.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated compounds and their reactivity.
Biology: Researchers investigate its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane can be compared with other halogenated compounds, such as:
1,3,5,7-Tetrachloronaphthalene: Similar in having multiple chlorine atoms but differs in its aromatic structure.
Tetrachlorophthalic anhydride: Contains chlorine atoms and is used in different industrial applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A silicon-based compound with different chemical properties and applications.
Eigenschaften
CAS-Nummer |
76140-28-8 |
|---|---|
Molekularformel |
C7H6Cl4F6 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
1,1,1,7-tetrachloro-3,3,5,5,7,7-hexafluoroheptane |
InChI |
InChI=1S/C7H6Cl4F6/c8-6(9,10)2-4(12,13)1-5(14,15)3-7(11,16)17/h1-3H2 |
InChI-Schlüssel |
LQNVJVAEZFKBEF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC(F)(F)Cl)(F)F)C(CC(Cl)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



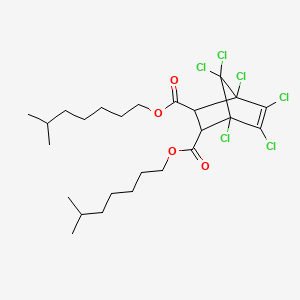
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
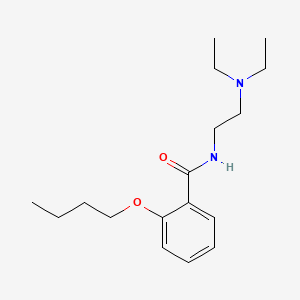
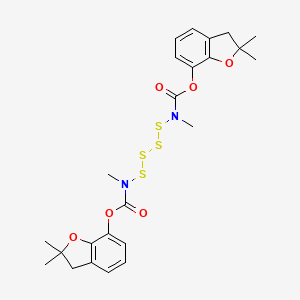
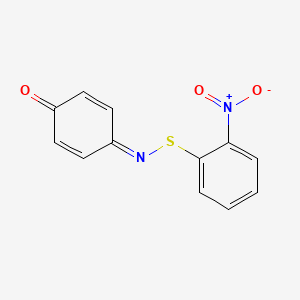

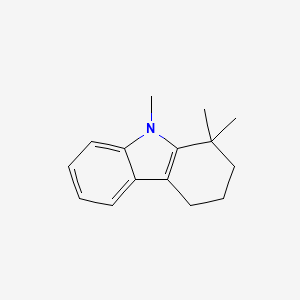

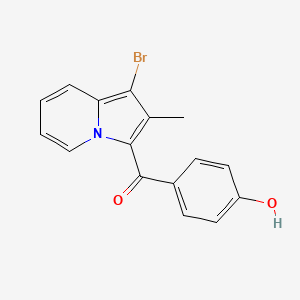
phosphanium bromide](/img/structure/B14452939.png)
